molecular formula C4H6N2 B1673528 4-Methylpyrazole CAS No. 7554-65-6

4-Methylpyrazole

Cat. No.: B1673528
CAS No.: 7554-65-6
M. Wt: 82.10 g/mol
InChI Key: RIKMMFOAQPJVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Fomepizole’s primary target is the enzyme alcohol dehydrogenase . This enzyme is found in the liver and plays a key role in the metabolism of ethylene glycol and methanol .

Mode of Action

Fomepizole acts as a competitive inhibitor of alcohol dehydrogenase . It competes with the substrate (ethylene glycol or methanol) for the active site of the enzyme, thereby reducing the rate at which the substrate is metabolized .

Biochemical Pathways

Alcohol dehydrogenase catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites . Ethylene glycol is first metabolized to glycoaldehyde, which then undergoes further oxidation to glycolate, glyoxylate, and oxalate . Methanol is first metabolized to formaldehyde, which then undergoes further oxidation to formic acid . By inhibiting alcohol dehydrogenase, fomepizole slows the production of these toxic metabolites .

Pharmacokinetics

The pharmacokinetics of fomepizole involve its absorption, distribution, metabolism, and excretion (ADME). It is known that fomepizole is most effective when given soon after ingestion of ethylene glycol or methanol .

Result of Action

The result of fomepizole’s action is a reduction in the production of toxic metabolites from ethylene glycol and methanol . This allows the liver to process and excrete the metabolites as they are produced, limiting their accumulation in tissues such as the kidney and eye . As a result, much of the organ damage associated with ethylene glycol and methanol poisoning is avoided .

Action Environment

The action of fomepizole can be influenced by various environmental factors. It is known that fomepizole is given by injection into a vein , suggesting that its efficacy may be influenced by factors such as the patient’s blood volume and circulation.

Biochemical Analysis

Biochemical Properties

Fomepizole is a competitive inhibitor of the enzyme alcohol dehydrogenase . This enzyme catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .

Cellular Effects

Fomepizole’s primary cellular effect is the inhibition of alcohol dehydrogenase, which slows the production of toxic metabolites from ethylene glycol and methanol . This allows the liver to process and excrete these metabolites as they are produced, limiting their accumulation in tissues .

Molecular Mechanism

Fomepizole exerts its effects at the molecular level by competitively inhibiting alcohol dehydrogenase . This prevents the enzyme from catalyzing the oxidation of ethanol to acetaldehyde, as well as the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites .

Temporal Effects in Laboratory Settings

The effects of Fomepizole can change over time in laboratory settings. For instance, it has been shown to rapidly induce its own metabolism via the cytochrome P450 mixed-function oxidase system .

Dosage Effects in Animal Models

In animal studies, Fomepizole has shown to be hepatoprotective in high dose acetaminophen toxicity . It has also been demonstrated that Fomepizole at 20–50 mg/kg markedly inhibits methanol metabolism in monkeys .

Metabolic Pathways

Fomepizole is involved in the metabolic pathways of ethylene glycol and methanol. It inhibits the initial steps in the metabolism of these substances to their toxic metabolites by competitively inhibiting alcohol dehydrogenase .

Transport and Distribution

Fomepizole distributes rapidly into total body water . The volume of distribution is between 0.6 and 1.02 L/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fomepizole is synthesized through a multi-step process involving the reaction of pyrazole with methyl iodide in the presence of a base . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, fomepizole is produced using a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Fomepizole primarily undergoes substitution reactions due to the presence of the pyrazole ring . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Fomepizole reacts with alkyl halides in the presence of a base to form substituted pyrazoles.

    Oxidation Reactions: It can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can have different pharmacological properties .

Comparison with Similar Compounds

Uniqueness: Fomepizole’s high specificity and potency as an alcohol dehydrogenase inhibitor make it unique among similar compounds. Its ability to effectively prevent the formation of toxic metabolites with minimal side effects sets it apart as the preferred treatment for methanol and ethylene glycol poisoning .

Properties

IUPAC Name

4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2/c1-4-2-5-6-3-4/h2-3H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKMMFOAQPJVMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2
Record name fomepizole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fomepizole
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040649
Record name 4-Methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.59e+02 g/L
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Antizol (fomepizole) is a competitive inhibitor of alcohol dehydrogenase. Alcohol dehydrogenase catalyzes the oxidation of ethanol to acetaldehyde. Alcohol dehydrogenase also catalyzes the initial steps in the metabolism of ethylene glycol and methanol to their toxic metabolites.
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

7554-65-6
Record name 4-Methylpyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7554-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fomepizole [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name fomepizole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.587
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOMEPIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83LCM6L2BY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25 °C
Record name Fomepizole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fomepizole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015344
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In the first step of the present synthesis of 4-MP, propionaldehyde is reacted with triethyl orthoformate in the presence of ethanol and ammonium nitrate to produce 1,1-diethoxypropane. In the second step, the 1,1-diethoxypropane produced in the first step is reacted neat (without a solvent) with a catalyst, which comprises an acid and an amine, to produce 1-ethoxy-1-propene (ethyl-1-propenyl ether). In the third step, this material is purified by washing and drying, without distillation. In the fourth step, the 1-ethoxy-1-propene from the third step is reacted with triethyl orthoformate in the presence of boron trifluoride-diethyl etherate to produce 1,1,3,3-tetraethoxy-2-methyl propane (“TEMP”). In the fifth step, the TEMP from the third step is reacted with hydrazine or a hydrazonium salt or hydrazine hydrate at elevated temperatures to produce 4-methylpyrazole.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylpyrazole
Reactant of Route 2
4-Methylpyrazole
Reactant of Route 3
4-Methylpyrazole
Reactant of Route 4
4-Methylpyrazole
Reactant of Route 5
4-Methylpyrazole
Reactant of Route 6
4-Methylpyrazole
Customer
Q & A

Q1: What is the primary mechanism of action of fomepizole?

A1: Fomepizole acts as a potent competitive inhibitor of alcohol dehydrogenase (ADH) [, , , , , , ]. It exhibits a binding affinity >8000 times that of ethanol [].

Q2: How does fomepizole's mechanism of action translate to its therapeutic effects in cases of ethylene glycol and methanol poisoning?

A2: By inhibiting ADH, fomepizole effectively blocks the metabolism of ethylene glycol and methanol into their toxic metabolites (glycolate and oxalate from ethylene glycol, formaldehyde and formic acid from methanol) [, , , , , , , ]. This inhibition prevents the development of severe metabolic acidosis and organ damage, including renal failure from ethylene glycol and visual and neurological injuries from methanol [, , , , , , ].

Q3: Is there evidence of fomepizole impacting other enzymes or pathways besides ADH?

A3: Research suggests that fomepizole might also inhibit cytochrome P4502E1 (CYP2E1), potentially further reducing the formation of toxic metabolites, particularly in the context of acetaminophen poisoning [, ]. Additionally, fomepizole has shown some inhibition of c-Jun N-terminal kinases, a pathway implicated in mitochondrial toxicity [].

Q4: Can the effectiveness of fomepizole in blocking the formation of toxic metabolites be monitored clinically?

A4: Yes, studies have demonstrated that following fomepizole administration, plasma concentrations of toxic metabolites like glycolate, oxalate, and formic acid decrease, while urinary oxalate excretion also declines. These findings, along with the resolution of metabolic abnormalities, indicate the effectiveness of fomepizole in blocking toxic metabolite formation [, ].

Q5: What is the molecular formula and weight of fomepizole?

A5: While the provided research papers do not explicitly state the molecular formula and weight of fomepizole, these can be readily found in publicly available chemical databases. Fomepizole has the molecular formula C4H6N2 and a molecular weight of 82.10 g/mol.

Q6: How does the structure of fomepizole contribute to its potent inhibition of ADH?

A6: Although the provided papers do not delve into specific SAR studies, it is understood that fomepizole's structure, featuring a pyrazole ring with a methyl substituent, is responsible for its high affinity for the ADH enzyme. This structural feature allows it to effectively compete with ethylene glycol and methanol for binding to the enzyme's active site [, ].

Q7: What is known about the stability of fomepizole in various formulations?

A7: While the provided research does not explicitly detail the stability of various formulations, it mentions that fomepizole is commercially available as fomepizole sulfate for intravenous infusion [, , ]. One study employed a manufactured preparation of fomepizole sulfate (Fomepizole APHP, 5 mg/mL) for both oral and nasogastric administration []. Further research is necessary to understand the stability of fomepizole under different storage conditions and in various formulations.

Q8: How is fomepizole absorbed and distributed in the body?

A8: Fomepizole is rapidly and almost completely absorbed after oral administration, achieving similar blood levels as an identical intravenous dose [, , ]. Its volume of distribution is comparable to that of total body water.

Q9: How is fomepizole metabolized and eliminated from the body?

A9: Fomepizole is primarily metabolized in the liver, with 4-carboxypyrazole (4-CP) being the major metabolite []. This metabolite is subsequently excreted in the urine []. Research suggests that fomepizole induces its own metabolism, likely via cytochrome P-450 enzymes, leading to enhanced elimination [].

Q10: How does the presence of hemodialysis affect the elimination of fomepizole?

A10: Hemodialysis significantly contributes to fomepizole elimination [, ]. Studies show that fomepizole is removed during continuous renal replacement therapy (CRRT) with a median saturation/sieving coefficient of 0.85 and a dialysis clearance of 28 mL/min []. Dosage adjustments are necessary in patients undergoing hemodialysis to compensate for this increased clearance [, ].

Q11: What is the elimination half-life of fomepizole?

A11: The elimination half-life of fomepizole appears to be dose-dependent, exhibiting Michaelis-Menten kinetics [, ]. At higher concentrations, fomepizole displays zero-order elimination with a rate of 0.6–1 mg/L/h []. At lower concentrations, elimination shifts to first-order kinetics with a half-life of 1.5–2 hours []. During continuous hemodialysis, a half-life of 8.6 hours has been reported [].

Q12: Does the presence of ethanol influence the pharmacokinetics of ethylene glycol during fomepizole therapy?

A12: Interestingly, the presence of ethanol does not seem to affect the elimination rate of ethylene glycol during fomepizole therapy []. This suggests that fomepizole effectively inhibits ADH-mediated metabolism of ethylene glycol even in the presence of ethanol.

Q13: What is the significance of serum creatinine concentration in the context of fomepizole therapy for ethylene glycol poisoning?

A13: Serum creatinine concentration at presentation and creatinine clearance are valuable prognostic indicators in ethylene glycol poisoning treated with fomepizole []. These parameters can predict ethylene glycol elimination rate and help determine the need for hemodialysis to expedite its removal [].

Q14: How does fomepizole pharmacokinetics differ in pregnant individuals?

A14: In animal studies using pregnant rats, fomepizole concentrations in fetal tissue were found to be fivefold higher than maternal serum concentrations []. Although this suggests significant fetal protection against toxic alcohol metabolites, further research is needed to investigate the long-term effects of fetal fomepizole exposure [].

Q15: What evidence supports the efficacy of fomepizole in treating ethylene glycol and methanol poisoning?

A15: Multiple studies, including case reports, case series, and a prospective trial, have demonstrated the effectiveness of fomepizole in treating ethylene glycol and methanol poisoning [, , , , , , , , , , ]. In these studies, fomepizole effectively prevented or reversed metabolic acidosis, reduced the formation of toxic metabolites, and improved survival rates.

Q16: Does the timing of fomepizole administration impact its efficacy?

A16: Yes, early administration of fomepizole is crucial for optimal outcomes [, , , ]. Studies show that initiating fomepizole before the development of significant metabolic acidosis or organ injury increases the likelihood of preventing severe complications and may even obviate the need for hemodialysis in some cases.

Q17: Are there specific animal models used to study fomepizole's efficacy in treating toxic alcohol poisoning?

A17: Yes, studies have utilized various animal models, including rats [, ] and cats [], to investigate the safety and efficacy of fomepizole in ethylene glycol poisoning. These models have been instrumental in understanding the pharmacokinetics, pharmacodynamics, and potential therapeutic benefits of fomepizole in a controlled setting.

Q18: What are the known adverse effects associated with fomepizole administration?

A18: Fomepizole is generally well-tolerated [, ]. The most commonly reported side effects are mild and transient, including headache, nausea, dizziness, injection site reactions (pain, burning, inflammation), and drowsiness [, , , ].

Q19: Has fomepizole been associated with any serious adverse effects?

A19: Although rare, serious adverse effects have been reported, including anaphylaxis, thrombophlebitis, and transient nystagmus [, ]. One study reported a case of bradycardia and hypotension associated with intravenous fomepizole infusion during hemodialysis, suggesting a potential interaction requiring close monitoring [].

Q20: Is there evidence of any long-term toxicity associated with fomepizole use?

A20: The available research primarily focuses on the short-term use of fomepizole in acute poisoning scenarios [, , ]. Long-term toxicity studies are limited, and further research is needed to fully assess the potential for chronic adverse effects.

Q21: Are there any specific biomarkers used to monitor fomepizole treatment response or predict its efficacy?

A21: While there are no established biomarkers specifically for monitoring fomepizole response, clinicians often track serum concentrations of ethylene glycol or methanol, along with their toxic metabolites, to assess treatment effectiveness [, , , ]. Improvement in metabolic parameters, such as pH and bicarbonate levels, also serves as a surrogate marker of fomepizole efficacy [, , , , ].

Q22: What analytical methods are commonly employed to measure fomepizole concentrations?

A22: High-pressure liquid chromatography (HPLC) with a reverse phase column is a commonly used technique for quantifying fomepizole concentrations in biological samples [, ].

Q23: Are there specific validation requirements for analytical methods used to quantify fomepizole in biological samples?

A23: Yes, as with any analytical method used in a clinical or research setting, rigorous validation is essential to ensure accuracy, precision, and specificity of fomepizole measurements [, ]. This typically involves establishing the method's linearity, range, limit of detection, limit of quantification, and inter-and intra-assay precision.

Q24: Does fomepizole induce or inhibit drug-metabolizing enzymes?

A24: Research suggests that fomepizole can induce its own metabolism, likely through the upregulation of cytochrome P-450 enzymes, particularly CYP2E1 [, , ]. This autoinduction leads to enhanced fomepizole clearance, necessitating dose adjustments to maintain therapeutic concentrations [, ].

Q25: When was fomepizole first introduced as an antidote for toxic alcohol poisoning?

A25: Fomepizole gained recognition as a potential antidote for toxic alcohol poisoning in the 1960s []. Following extensive research and clinical trials, it was approved for the treatment of ethylene glycol poisoning in 1997 and later for methanol poisoning [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.